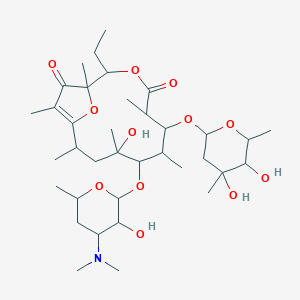

Sporeamicin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sporeamicin B is a natural product found in Saccharopolyspora with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Sporeamicin B exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis. The compound's mechanism of action involves binding to the 50S ribosomal subunit, thereby obstructing peptide bond formation.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Bacillus subtilis | 1.0 µg/mL | |

| Enterococcus faecalis | 2.0 µg/mL |

Treatment of Toxoplasmosis

Recent studies have highlighted the role of spiramycin (a related compound) in treating Toxoplasma gondii infections during pregnancy. While this compound has not been directly studied for this application, its structural similarities suggest potential efficacy against similar protozoan infections.

Case Study: Spiramycin in Pregnant Women

- A meta-analysis involving 33 studies demonstrated that spiramycin significantly reduced the mother-to-child transmission (MTCT) rates of T. gondii when administered to pregnant women diagnosed with the infection, indicating a potential parallel for this compound in similar contexts .

Anti-Inflammatory Properties

Emerging research indicates that this compound may possess anti-inflammatory properties. Studies on spiramycin reveal its ability to attenuate inflammation in macrophages activated by lipopolysaccharides (LPS). This suggests a possible therapeutic role for this compound in inflammatory conditions.

Table 2: Anti-Inflammatory Effects of Spiramycin

| Treatment Concentration (µM) | NO Production Inhibition (%) | Cytokine Reduction (%) | Reference |

|---|---|---|---|

| 50 | 30 | 25 | |

| 100 | 50 | 40 | |

| 200 | 70 | 60 |

Agricultural Applications

This compound's antibacterial properties extend to agricultural applications, particularly in plant disease management. Its efficacy against plant pathogens positions it as a candidate for developing biopesticides.

Case Study: Efficacy Against Plant Pathogens

- Laboratory trials demonstrated that this compound effectively inhibited the growth of several phytopathogenic bacteria, suggesting its potential use as a natural pesticide .

Future Directions and Research Needs

Despite promising findings, further research is necessary to fully elucidate the applications of this compound:

- Clinical Trials : More clinical studies are needed to evaluate its efficacy and safety in humans.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antibacterial and anti-inflammatory effects will enhance its therapeutic development.

- Broader Spectrum Testing : Investigating its efficacy against a wider range of pathogens could expand its applications.

Analyse Des Réactions Chimiques

Structural Elucidation of Plusbacins

Plusbacins (e.g., B₁–B₄) are lipopeptide antibiotics with distinct fatty acid residues and lactone linkages:

Reactivity Insights :

-

The lactone linkage in plusbacins is acid-labile, enabling selective hydrolysis for structural analysis.

-

Fatty acid chain length influences antibacterial specificity .

Enzymatic Inhibition and Modifications

Spiramycin inhibits bacterial ribosomal peptide bond formation via a two-step mechanism:

-

Initial binding : Reversible association with the ribosome (k<sub>assoc</sub> = 3.0 × 10⁴ M⁻¹s⁻¹).

-

Conformational change : Irreversible formation of a tight complex (k<sub>dissoc</sub> = 5.0 × 10⁻⁵ s⁻¹), rendering the ribosome inactive .

Synthetic Analog Studies :

-

Quaternary ammonium carbapenems (e.g., compound 4 ) exhibit enhanced stability and reduced susceptibility to dehydropeptidase-I compared to thio analogs .

-

Cephalosporin derivatives with hydroxyimino groups (e.g., 1a ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Key Reaction Pathways

Glycosyltransfer in Spiramycin Biosynthesis :

Platenolide+dTDP mycaminoseSpcGMonoglycosylated intermediateMonoglycosylated intermediate+dTDP forosamineSpcFDiglycosylated intermediateDiglycosylated intermediate+dTDP mycaroseSpcHSpiramycin

Ribosomal Inhibition by Spiramycin :

Ribosome+Spiramycin⇌Ribosome Spiramycin complex(Kd=1.8nM)

Research Gaps and Limitations

Propriétés

Numéro CAS |

143313-36-4 |

|---|---|

Formule moléculaire |

C36H61NO12 |

Poids moléculaire |

699.9 g/mol |

Nom IUPAC |

6-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |

InChI |

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-35(9,43)31(48-33-26(38)23(37(11)12)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-34(8,42)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,38,40,42-43H,13-16H2,1-12H3 |

Clé InChI |

COGYQPKBENVFFL-UHFFFAOYSA-N |

SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

SMILES canonique |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Synonymes |

sporeamicin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.